(2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
(2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the class of thiazolo[3,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with α-bromoacetophenone to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazolo[3,2-a]benzimidazole core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, each with distinct chemical and physical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-acetylamino-5-(benzimidazol-2-yl)thiazole: Shares a similar thiazole-benzimidazole core but with different substituents.
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Contains a benzimidazole ring but differs in the nature of the substituents and overall structure.
Uniqueness
(2Z)-6,7-dimethyl-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its specific substituents and the resulting chemical properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H16N2OS |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2Z)-6,7-dimethyl-2-[(E)-3-phenylprop-2-enylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H16N2OS/c1-13-11-16-17(12-14(13)2)22-19(23)18(24-20(22)21-16)10-6-9-15-7-4-3-5-8-15/h3-12H,1-2H3/b9-6+,18-10- |
InChI Key |
RCIGVFCOPPNWTE-CVCOPPNTSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=N2 |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=N2 |
Origin of Product |
United States |
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